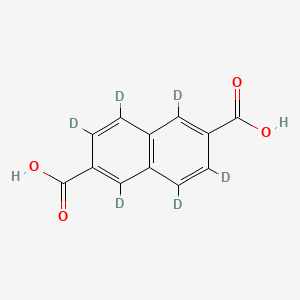

2,6-Naphthalenedicarboxylic-d6 Acid

Description

Significance of 2,6-Naphthalenedicarboxylic Acid (2,6-NDCA) as a Fundamental Building Block in Chemical Sciences

2,6-Naphthalenedicarboxylic acid (2,6-NDCA) is a prominent dicarboxylic acid derivative of naphthalene (B1677914). ontosight.ai It serves as a crucial monomer in the synthesis of high-performance polymers. ontosight.aichemicalbook.com One of the most notable polymers derived from 2,6-NDCA is polyethylene (B3416737) naphthalate (PEN), which exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET). google.com These enhanced properties make PEN suitable for a wide range of applications, including the production of fibers, packaging materials, and electronic components. ontosight.aigoogle.com

Beyond polymer chemistry, 2,6-NDCA is utilized in the synthesis of metal-organic frameworks (MOFs). chemicalbook.com These materials possess a crystalline structure with a high surface area, making them promising candidates for applications in gas storage, separation, and catalysis. chemicalbook.com Derivatives of 2,6-NDCA have also been investigated for their potential pharmacological activities. ontosight.ai

The synthesis of 2,6-NDCA is typically achieved through the oxidation of 2,6-dimethylnaphthalene (B47086). ontosight.aigoogle.com The purity of the resulting 2,6-NDCA is critical, as impurities can negatively impact the properties of the final polymeric materials. google.comnih.gov

Rationale for Deuterium (B1214612) Labeling in Chemical Research

Deuterium (D), a stable isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as protium (B1232500) (H). clearsynth.com This seemingly subtle difference in mass is the foundation for the widespread use of deuterium labeling in chemical and biomedical research. nih.gov The replacement of hydrogen with deuterium, a process known as deuteration, can significantly impact a molecule's properties without altering its fundamental chemical structure and reactivity. nih.gov

One of the primary reasons for employing deuterium labeling is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. musechem.com Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to the cleavage of a C-H bond. This phenomenon is particularly valuable in pharmaceutical research, where it can be exploited to enhance the metabolic stability of drugs. musechem.comunibestpharm.com By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium, researchers can slow down the drug's breakdown, potentially leading to an improved pharmacokinetic profile, such as a longer half-life. musechem.comunibestpharm.com

Deuterated compounds also serve as indispensable tools in various analytical techniques. They are widely used as internal standards in mass spectrometry, aiding in the precise quantification of target molecules in complex biological matrices. thalesnano.com In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid overwhelming solvent signals in the proton NMR spectrum, allowing for clearer observation of the analyte's signals. synmr.in Furthermore, deuterium labeling can provide valuable insights into reaction mechanisms by allowing researchers to track the fate of specific hydrogen atoms throughout a chemical transformation. thalesnano.com

Overview of Deuterated Isomers and Their Unique Research Advantages

The strategic replacement of hydrogen with deuterium creates deuterated isomers, which offer several distinct advantages in research:

Probing Reaction Mechanisms: By selectively labeling a molecule with deuterium, chemists can trace the path of atoms and elucidate complex reaction pathways. thalesnano.com The presence or absence of deuterium in the products can confirm or refute proposed mechanisms.

Enhanced Metabolic Stability: As mentioned earlier, the KIE can be harnessed to protect drug molecules from rapid metabolic degradation. clearsynth.commusechem.com This can lead to improved drug efficacy and potentially reduced dosing frequency. unibestpharm.com

Stabilization of Chiral Centers: In chiral molecules, deuterium substitution at a stereocenter can sometimes slow down the rate of racemization, thereby stabilizing a single, more active enantiomer.

Improved Analytical Sensitivity and Accuracy: Deuterated compounds are ideal internal standards for quantitative mass spectrometry due to their similar chemical behavior to the analyte but distinct mass. thalesnano.com This allows for more accurate and reliable measurements.

Structural Analysis by NMR: Deuterium labeling is a powerful technique in NMR spectroscopy for simplifying complex spectra and for studying the structure and dynamics of large biomolecules like proteins. clearsynth.comacs.org

Scope and Academic Relevance of 2,6-Naphthalenedicarboxylic-d6 Acid Studies

The academic relevance of this compound lies at the intersection of polymer science, materials science, and analytical chemistry. Studies involving this deuterated compound can provide deeper insights into:

Polymerization Kinetics and Mechanisms: By using the deuterated monomer, researchers can investigate the kinetic isotope effects on the polymerization process of PEN and other related polymers. This can help in understanding the reaction mechanism in greater detail and potentially in optimizing polymerization conditions.

Polymer Degradation and Stability: The enhanced stability of the C-D bond can be utilized to study the degradation mechanisms of naphthalate-based polyesters. By comparing the degradation rates of deuterated and non-deuterated polymers under various conditions (e.g., thermal, photo, or chemical degradation), researchers can identify the primary sites and pathways of degradation.

Structural and Dynamic Studies of MOFs: Incorporating this compound into MOFs allows for detailed structural and dynamic studies using techniques like solid-state NMR and neutron scattering. The deuterium labels can serve as probes to understand host-guest interactions and the dynamics of the framework itself.

Tracer Studies: In studies involving the environmental fate or biological interactions of naphthalate-based materials, this compound can be used as a tracer. Its distinct mass allows for easy detection and quantification in complex matrices.

Interactive Data Table: Properties of 2,6-Naphthalenedicarboxylic Acid

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈O₄ | ontosight.aiwikipedia.org |

| Molar Mass | 216.19 g/mol | wikipedia.org |

| Appearance | Colorless solid, Beige powder | chemicalbook.comwikipedia.org |

| Melting Point | >300 °C | chemicalbook.comsigmaaldrich.com |

| IUPAC Name | Naphthalene-2,6-dicarboxylic acid | wikipedia.org |

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H8O4 |

|---|---|

Poids moléculaire |

222.23 g/mol |

Nom IUPAC |

1,3,4,5,7,8-hexadeuterionaphthalene-2,6-dicarboxylic acid |

InChI |

InChI=1S/C12H8O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6H,(H,13,14)(H,15,16)/i1D,2D,3D,4D,5D,6D |

Clé InChI |

RXOHFPCZGPKIRD-MZWXYZOWSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C2=C1C(=C(C(=C2[2H])[2H])C(=O)O)[2H])[2H])C(=O)O)[2H] |

SMILES canonique |

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C(=O)O |

Origine du produit |

United States |

Synthetic Methodologies for Deuterated 2,6 Naphthalenedicarboxylic Acid

Strategies for Site-Specific Deuterium (B1214612) Incorporation into Naphthalene (B1677914) Derivatives

Achieving site-specific deuteration on a naphthalene ring system is a significant challenge in synthetic organic chemistry. The placement of deuterium at specific positions is crucial for its applications, such as in mechanistic studies or as internal standards in mass spectrometry. rsc.org Several strategies have been developed to control the regioselectivity of deuterium incorporation. nih.govnih.gov

One common approach involves the use of directing groups. uni-rostock.de These are functional groups on the naphthalene ring that can coordinate to a metal catalyst, guiding the deuterium exchange to specific, often adjacent (ortho), positions. For instance, iridium-based catalysts are known to be effective for hydrogen isotope exchange (HIE) and can be directed by various functional groups. uni-rostock.de Another strategy is to leverage the inherent electronic properties of the substituted naphthalene. Electron-donating groups activate the aromatic ring towards electrophilic substitution, and the incoming deuterium (as an electrophile) will be directed to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct substitution to the meta position.

A powerful technique for introducing deuterium at a specific, non-acidic position is through a Grignard reagent quench. organicchemistrytutor.comyoutube.com This method involves first introducing a halogen (like bromine) at the desired carbon atom via electrophilic aromatic substitution. This halide is then converted to a Grignard reagent, which is subsequently quenched with a deuterium source, most commonly deuterium oxide (D₂O), to install the deuterium atom. organicchemistrytutor.com

Adaptations of Classical 2,6-Naphthalenedicarboxylic Acid Synthesis for Deuteration

The synthesis of the non-deuterated 2,6-Naphthalenedicarboxylic acid is well-established, often involving the oxidation of 2,6-dialkylnaphthalenes, such as 2,6-dimethylnaphthalene (B47086) or 2,6-diisopropylnaphthalene (B42965). google.comwikipedia.orgresearchgate.net Adapting these methods for the synthesis of the d6 isotopologue requires either performing the deuteration on the final molecule or starting with deuterated precursors.

Isotopic Exchange Methods for Aromatic Deuteration

Direct hydrogen-deuterium (H-D) exchange on the final 2,6-Naphthalenedicarboxylic acid molecule or a late-stage precursor is a potential route. This typically involves subjecting the compound to a deuterium source under conditions that promote the exchange of aromatic protons for deuterons.

Acid-catalyzed exchange is a common method. Strong deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can serve as both the catalyst and the deuterium source for aromatic systems. nih.gov The efficiency of this exchange is highly dependent on the reaction conditions (temperature, time) and the electronic nature of the substrate. For 2,6-Naphthalenedicarboxylic acid, the carboxylic acid groups are deactivating, making direct exchange on the ring challenging.

Metal-catalyzed HIE offers another powerful alternative. Catalysts based on metals like iridium, rhodium, ruthenium, and palladium can facilitate H-D exchange on aromatic rings under various conditions. uni-rostock.denih.gov The choice of catalyst and ligands is critical for achieving high levels of deuterium incorporation. For instance, certain ruthenium catalysts have shown high efficiency for labeling C(sp²)–H positions. nih.gov The use of heavy water (D₂O) as the deuterium source is often preferred due to its low cost and abundance. uni-rostock.de

Table 1: Comparison of General Aromatic H-D Exchange Methods

| Method | Catalyst/Reagent Example | Deuterium Source | General Applicability |

|---|---|---|---|

| Acid-Catalyzed Exchange | Deuterated Trifluoroacetic Acid (CF₃COOD) | CF₃COOD | Effective for activated or moderately deactivated aromatic rings. nih.gov |

| Metal-Catalyzed HIE | Iridium or Ruthenium complexes | D₂O | Broad scope, can be tuned with ligands for selectivity. uni-rostock.denih.gov |

Precursor Deuteration and Subsequent Functionalization Routes

A more common and often more efficient strategy is to begin with a fully or partially deuterated starting material and then construct the final molecule. A logical precursor for 2,6-Naphthalenedicarboxylic-d6 acid would be a deuterated version of 2,6-dimethylnaphthalene (e.g., 2,6-bis(trideuteriomethyl)naphthalene-d4) or naphthalene itself (naphthalene-d8).

One plausible synthetic pathway begins with commercially available naphthalene-d8. This fully deuterated naphthalene can then be subjected to Friedel-Crafts alkylation to introduce methyl groups at the 2 and 6 positions. This step can be challenging regarding regioselectivity. A more controlled approach might involve the synthesis of 2,6-dimethylnaphthalene followed by a global H-D exchange to produce 2,6-dimethylnaphthalene-d10.

Once the deuterated precursor, such as 2,6-dimethylnaphthalene-d10, is obtained, the final step is the oxidation of the two methyl groups to carboxylic acids. This is typically achieved through a liquid-phase oxidation using molecular oxygen (or air) in the presence of a heavy metal catalyst system, commonly composed of cobalt and manganese salts with a bromine source, in an acetic acid solvent. google.comresearchgate.net This vigorous oxidation converts the deuterated methyl groups into carboxylic acid groups, yielding the desired this compound.

Table 2: Illustrative Synthetic Route via Precursor Deuteration

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Deuteration of Precursor | 2,6-Dimethylnaphthalene, D₂O, Metal Catalyst | 2,6-Dimethylnaphthalene-d10 |

Purification and Isotopic Enrichment Techniques for this compound

Following synthesis, the crude product contains the desired deuterated compound along with unreacted starting materials, partially deuterated isotopologues, and other byproducts. google.com Therefore, rigorous purification is essential to achieve high chemical and isotopic purity.

Standard purification techniques for carboxylic acids, such as recrystallization, are highly effective for 2,6-Naphthalenedicarboxylic acid due to its solid nature and high melting point. sigmaaldrich.com Suspending the crude product in hot water or other solvents can help remove soluble impurities and residual catalyst metals. orgsyn.org

To verify the success of the synthesis, both the isotopic enrichment and the structural integrity must be evaluated. High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.gov By analyzing the mass-to-charge ratio and the relative abundance of the different isotopologue ions (containing d0 to d6), the percentage of deuterium incorporation can be accurately calculated. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is also indispensable. ¹H NMR is used to confirm the absence of protons at the deuterated positions, providing a measure of isotopic enrichment. rsc.org ¹³C NMR and ²H (Deuterium) NMR can be used to confirm the location of the deuterium atoms on the naphthalene ring and ensure the structural integrity of the final product.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a powerful tool for analyzing deuterated compounds, providing insights into their molecular structure and isotopic distribution. rsc.orgrsc.org

Solution-State ¹H-NMR and ¹³C-NMR for Structural Elucidation

Solution-state ¹H-NMR (Proton Nuclear Magnetic Resonance) and ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) are fundamental techniques for confirming the molecular structure of organic compounds. In the case of 2,6-Naphthalenedicarboxylic-d6 acid, the ¹H-NMR spectrum is expected to show significantly reduced signal intensity for the aromatic protons due to deuterium (B1214612) substitution. The remaining residual proton signals can be used to assess the degree of deuteration. sigmaaldrich.com

Interactive Table: Predicted NMR Data for 2,6-Naphthalenedicarboxylic Acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic Region | Multiplet |

| ¹³C | ~125-135 (Aromatic C) | Multiple Peaks |

| ¹³C | ~167 (Carboxyl C) | Single Peak |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Solid-State NMR (e.g., ¹³C CP/MAS NMR) for Molecular Dynamics and Polymer Blends

Solid-state NMR (ssNMR) is particularly useful for studying the structure and dynamics of materials in the solid phase, such as polymers. annualreviews.orgnokia.com Techniques like ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR can provide high-resolution spectra of solid samples. solidstatenmr.org.ukresearchgate.net

For polymers like PEN, which is synthesized from a derivative of 2,6-naphthalenedicarboxylic acid, ¹³C CP/MAS NMR can reveal information about the polymer's crystallinity, morphology, and the mobility of different segments. wikipedia.orgresearchgate.net The use of deuterated monomers like this compound can be advantageous in ssNMR studies of polymer blends. The deuterium labels allow for selective observation of specific polymer chains, aiding in the understanding of phase separation, interfacial dynamics, and molecular motion within the blend. acs.org Although specific ¹³C CP/MAS NMR studies on polymers synthesized directly from this compound are not widely reported, the principles are well-established in the study of similar polymer systems. nih.gov

Investigation of Isotopic Purity and Labeling Pattern via NMR

NMR spectroscopy is a primary method for determining the isotopic purity and confirming the labeling pattern of deuterated compounds. rsc.orgrsc.org By comparing the integrals of the residual proton signals in the ¹H-NMR spectrum to those of a known internal standard, the percentage of deuterium incorporation can be calculated. nih.gov

Furthermore, ²H-NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei. The ²H-NMR spectrum will show signals corresponding to the positions of the deuterium atoms on the naphthalene (B1677914) ring, thus confirming the 1,3,4,5,7,8-hexadeuterio labeling pattern of this compound. lgcstandards.comsigmaaldrich.com Combining data from ¹H, ¹³C, and ²H NMR provides a comprehensive assessment of the isotopic enrichment and structural integrity of the labeled compound. rsc.orgrsc.org

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to probe the vibrational modes of molecules, providing information about functional groups and molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups in a molecule. The FTIR spectrum of this compound, similar to its non-deuterated counterpart, is expected to exhibit characteristic absorption bands. researchgate.netchemicalbook.com Key vibrational modes include the O-H stretch of the carboxylic acid group, the C=O stretch of the carboxyl group, and various C-C and C-H (or C-D) vibrations of the naphthalene ring. nih.govrsc.org

The substitution of hydrogen with deuterium will cause a shift in the vibrational frequencies of the C-D bonds compared to C-H bonds, which can be observed in the FTIR spectrum. This isotopic shift provides further confirmation of the deuteration.

Interactive Table: Characteristic FTIR Absorption Bands for 2,6-Naphthalenedicarboxylic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (broad) | 2500-3300 |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Aromatic Ring | C-H Bending | 700-900 |

Note: The C-D stretching and bending vibrations in the deuterated compound will appear at lower wavenumbers compared to the corresponding C-H vibrations.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by strong bands corresponding to the vibrations of the naphthalene ring system. The symmetric stretching of the C=C bonds in the aromatic ring typically gives rise to a strong Raman signal.

Similar to FTIR, the deuteration of the naphthalene ring will lead to shifts in the Raman bands associated with the C-D vibrations. Studies on related naphthalenedicarboxaldehyde derivatives have demonstrated the utility of Raman spectroscopy in probing molecular structure. researchgate.net While specific Raman data for this compound is limited, the technique remains a valuable tool for its structural characterization.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is a fundamental technique for determining the atomic and molecular structure of a crystal. For this compound, these analyses would be crucial for understanding how the substitution of hydrogen with deuterium atoms affects the crystal packing and intermolecular interactions, particularly hydrogen bonding.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystal Structures

There is no specific Powder X-ray Diffraction (PXRD) data available for the bulk material of this compound itself. PXRD is commonly employed to identify the crystalline phases of bulk materials. In the broader context of materials science, the non-deuterated form, 2,6-Naphthalenedicarboxylic acid, is widely used as an organic linker to create MOFs. The PXRD technique is then applied to the resulting framework to confirm its structure and phase purity, rather than to the initial acid linker. A PXRD pattern for the deuterated acid would serve as a critical fingerprint for phase identification and purity assessment in any future studies or applications.

Advanced Microscopy and Surface Characterization

Advanced microscopy and surface science techniques are essential for understanding the morphology, surface composition, and molecular arrangement of materials. For a molecule like this compound, these methods could reveal how it organizes on surfaces and what its surface chemical state is.

Scanning Electron Microscopy (SEM) for Morphological Studies

Specific studies using Scanning Electron Microscopy (SEM) to characterize the morphology of pure, solid this compound have not been identified. SEM analysis provides information about the size, shape, and surface texture of a sample. While SEM is used to study the morphology of MOFs synthesized using the non-deuterated analogue of this acid, this characterization applies to the final superstructure, not the deuterated starting material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic Structure

No X-ray Photoelectron Spectroscopy (XPS) data specifically for this compound could be located. XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical and electronic states of the elements within a material. An XPS analysis of the deuterated compound would be expected to show peaks corresponding to carbon and oxygen, and it could provide insight into the chemical environment of the carboxylic acid groups. Studies on the non-deuterated molecule have used XPS to investigate its adsorption and electronic structure on surfaces like graphite (B72142).

Scanning Tunneling Microscopy (STM) for Molecular Self-Assembly at Surfaces

There is a lack of available Scanning Tunneling Microscopy (STM) studies focused on the self-assembly of this compound on surfaces. STM is a premier technique for visualizing single molecules and their arrangements on conductive substrates. Research has been conducted on the non-deuterated 2,6-Naphthalenedicarboxylic acid, showing how it forms well-ordered, hydrogen-bonded networks on graphite surfaces. A comparative STM study with the d6-acid would be highly insightful, as it could directly visualize the impact of deuterium substitution on the hydrogen-bonding patterns and the resulting two-dimensional crystal structure.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used for these purposes.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to assess the thermal stability and decomposition profile of materials.

In another example, the TGA of lanthanide-based MOFs with NDC linkers showed multi-step decomposition processes, including the loss of solvent molecules followed by the decomposition of the organic linker at higher temperatures. wikipedia.org These studies demonstrate how TGA can be used to determine the operational temperature limits of materials containing the naphthalenedicarboxylic acid moiety.

Table 1: TGA Decomposition Data for Selected NDC-Containing Materials Note: This data is for the non-deuterated 2,6-naphthalenedicarboxylate (NDC) linker.

| Material | Decomposition Step | Temperature Range (°C) | Atmosphere | Reference |

|---|---|---|---|---|

| Cobalt-NDC MOF (CN-R) | Decomposition of NDC linker | 215 - 300 | Air | nist.gov |

| Iron-NDC MOF (Fe-NDC) | Structural maintenance up to | 500 | Inert | nist.govlgcstandards.com |

| Europium-NDC MOF (SLUG-51) | Loss of coordinated DMF | up to 310 | Not specified | wikipedia.org |

| Gadolinium-NDC MOF (SLUG-52) | Loss of coordinated DMF | up to 310 | Not specified | wikipedia.org |

Differential Scanning Calorimetry (DSC) for Thermal Transitions in Polymer Blends

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. sielc.commedchemexpress.com It is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). sielc.comnist.govresearchgate.netsigmaaldrich.com

The application of DSC is well-illustrated in studies of poly(ethylene 2,6-naphthalate) (PEN), a high-performance polyester (B1180765) synthesized from a derivative of 2,6-naphthalenedicarboxylic acid. nist.gov Research on blends of PEN with polycarbonate (PC) has utilized DSC to investigate the miscibility and thermal properties of the resulting material. The presence of single or multiple glass transitions in a polymer blend can indicate whether the constituent polymers are miscible or phase-separated.

For PEN/PC blends, DSC analysis can reveal distinct glass transition temperatures for each component in immiscible blends, while a single Tg would suggest miscibility. Furthermore, DSC is instrumental in studying the effects of compatibilizers on the thermal behavior of these blends. Temperature-modulated DSC (TMDSC) can provide even greater resolution, separating overlapping thermal events and offering deeper insights into the complex melting and recrystallization behavior of PEN and its blends.

Table 2: Illustrative DSC Data for a Polymer Blend System Note: This is a representative example based on studies of polymer blends and not specific to a this compound containing blend.

| Polymer Blend | Thermal Transition | Temperature (°C) | Observation | Reference |

|---|---|---|---|---|

| PEN/PC (50/50 wt/wt) | Glass Transition (Tg) of PC-rich phase | ~150 | Indicates phase separation | |

| PEN/PC (50/50 wt/wt) | Glass Transition (Tg) of PEN-rich phase | ~120 | Indicates phase separation | |

| PEN/PC (50/50 wt/wt) with compatibilizer | Single Glass Transition (Tg) | Intermediate | Suggests improved miscibility |

Analytical Separation Techniques

Analytical separation techniques are essential for the purification, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are cornerstones of modern analytical chemistry.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Component Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for assessing the purity of a compound and for separating isomers.

For 2,6-naphthalenedicarboxylic acid, reversed-phase HPLC methods have been developed for its analysis. These methods typically use a C18 or other nonpolar stationary phase with a polar mobile phase, such as a mixture of acetonitrile, water, and an acid modifier like phosphoric or formic acid. The latter is often used for applications where the HPLC is coupled with a mass spectrometer.

HPLC is also crucial for the separation of different naphthalenedicarboxylic acid isomers, which can be challenging due to their similar structures. The purity of 2,6-naphthalenedicarboxylic acid produced from various synthetic routes, such as the oxidation of 2,6-dimethylnaphthalene (B47086), is often confirmed using HPLC.

Table 3: Typical HPLC Conditions for 2,6-Naphthalenedicarboxylic Acid Analysis Note: These are general conditions for the non-deuterated compound.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Newcrom R1 (Reverse Phase) | Separation of the target analyte | |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Elution of the analyte | |

| Detection | UV | Quantification and identification | |

| Application | Purity assessment, isomer separation | Quality control and analysis |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can help in structural elucidation.

The molecular weight of the non-deuterated 2,6-naphthalenedicarboxylic acid is 216.19 g/mol . Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak corresponding to this mass, along with characteristic fragment ions resulting from the loss of carboxyl groups. nist.gov The NIST WebBook provides reference mass spectra for both 2,6-naphthalenedicarboxylic acid and its dimethyl ester derivative.

Table 4: Mass Spectrometry Data for 2,6-Naphthalenedicarboxylic Acid and its Deuterated Analogue

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key MS Information Source |

|---|---|---|---|

| 2,6-Naphthalenedicarboxylic Acid | C12H8O4 | 216.19 | nist.gov |

| This compound | C12H2D6O4 | ~222.23 | wikipedia.org |

| Dimethyl 2,6-naphthalenedicarboxylate | C14H12O4 | 244.24 |

Synchrotron Radiation Techniques (e.g., XANES)

Currently, there is a lack of publicly available scientific literature detailing the use of synchrotron radiation techniques, such as X-ray Absorption Near Edge Structure (XANES), for the specific analysis of this compound. While XANES is a powerful tool for probing the local electronic and geometric environment of atoms in materials, research applying this technique to this particular deuterated compound has not been reported in the accessible literature.

Synchrotron-based methods are employed to study the fine structure of absorption edges, which can provide valuable information on oxidation states, coordination chemistry, and the local symmetry of the absorbing atom. For instance, studies on the non-deuterated analogue, 2,6-Naphthalenedicarboxylic acid, have utilized X-ray absorption spectroscopy to investigate its adsorption on metal surfaces. researchgate.net In a broader context, XANES has been effectively used to differentiate between crystal polymorphs of various active pharmaceutical ingredients by analyzing the atomic interactions around specific elements. nii.ac.jp However, specific experimental data or research findings from the application of these advanced techniques to this compound are not available.

Due to the absence of research in this specific area, no data tables or detailed findings can be presented.

Computational and Theoretical Investigations of 2,6 Naphthalenedicarboxylic D6 Acid

Quantum Chemical Calculations for Electronic Structure and Conformations

Quantum chemical calculations are pivotal in elucidating the electronic structure and conformational landscape of 2,6-naphthalenedicarboxylic-d6 acid. These methods offer a molecular-level understanding that is often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) Studies of Monomer and Dimer Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are instrumental in determining the geometries and energies of its monomeric and dimeric forms. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

In the context of dimer formation, DFT can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. The substitution of hydrogen with deuterium (B1214612) can subtly influence these interactions due to differences in zero-point energies, a phenomenon that can be quantitatively assessed with DFT.

Monomer: Calculations focus on the planar structure of the naphthalene (B1677914) core and the orientation of the two carboxylic acid groups.

Dimer: Investigations center on the hydrogen-bonded cyclic dimer, which is a common structural motif for carboxylic acids.

| Parameter | Typical Calculated Value Range |

| O-H···O Hydrogen Bond Length | 1.6 - 1.8 Å |

| C=O Bond Length | 1.22 - 1.25 Å |

| C-O Bond Length | 1.32 - 1.35 Å |

| Dimerization Energy | -10 to -20 kcal/mol |

Ab Initio Molecular Orbital Calculations for Reaction Pathways

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, are employed to map out potential energy surfaces for chemical reactions. For this compound, these calculations can model reaction pathways such as decarboxylation or esterification. nih.gov By identifying transition states and calculating activation barriers, these studies provide insights into the reaction mechanisms and kinetics. nih.gov The presence of deuterium can influence reaction rates, and ab initio methods can quantify these kinetic isotope effects.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the time-dependent behavior of atoms and molecules. For this compound, MD simulations are particularly useful for understanding intermolecular interactions in condensed phases, such as in solution or in the solid state. nih.gov

These simulations can reveal how solvent molecules arrange around the solute and how multiple solute molecules interact with each other. nih.gov By tracking the trajectories of individual atoms over time, MD can provide information on:

Hydrogen bond dynamics: The formation and breaking of hydrogen bonds in dimers and larger aggregates.

Solvation structure: The organization of solvent molecules around the carboxylic acid groups and the aromatic system.

Conformational dynamics: The rotational motion of the carboxylic acid groups.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts via GIAO Method)

Computational methods can predict various spectroscopic parameters, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. For this compound, GIAO calculations can predict the deuterium and carbon-13 chemical shifts. These theoretical predictions, when compared with experimental data, can help in the assignment of NMR signals and provide a detailed picture of the electronic environment around each nucleus.

Modeling of Solvent Effects (e.g., Polarizable Continuum Model, PCM)

The properties and behavior of molecules can be significantly influenced by the solvent. capes.gov.brresearchgate.net The Polarizable Continuum Model (PCM) is a popular implicit solvation model that treats the solvent as a continuous dielectric medium. capes.gov.brresearchgate.net This approach allows for the calculation of molecular properties in solution without the computational expense of explicitly modeling individual solvent molecules. capes.gov.brresearchgate.net

For this compound, PCM can be used to study:

Solvent effects on conformational equilibria: How the relative energies of different conformers change in various solvents.

Solvent effects on reaction pathways: How the solvent stabilizes or destabilizes reactants, transition states, and products. researchgate.net

Solvent effects on spectroscopic properties: How the solvent influences NMR chemical shifts and other spectroscopic parameters.

Theoretical Analysis of Kinetic Isotope Effects

The substitution of hydrogen with deuterium can lead to a change in the rate of a chemical reaction, an effect known as the kinetic isotope effect (KIE). wpmucdn.com Theoretical analysis of KIEs can provide valuable information about reaction mechanisms, particularly the nature of the transition state. dntb.gov.uanih.gov

For reactions involving this compound, computational methods can be used to calculate the KIE by determining the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. rsc.org These calculations can help to distinguish between different possible reaction pathways and provide a deeper understanding of the bonding changes that occur during the reaction. nih.govrsc.org The magnitude of the KIE can indicate whether a C-H (or C-D) bond is broken in the rate-determining step of the reaction. wpmucdn.com

Research Applications in Materials Science and Engineering

Metal-Organic Frameworks (MOFs) Based on 2,6-Naphthalenedicarboxylic-d6 Acid Linkers

MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The use of this compound as a linker allows for the precise engineering of MOF properties, leading to advancements in gas storage, separation, catalysis, and sensing. researchgate.netnih.gov

The synthesis of deuterated MOFs using this compound typically involves solvothermal or microwave-assisted methods. researchgate.net In a solvothermal synthesis, the deuterated linker and a metal salt are dissolved in a solvent and heated in a sealed vessel. nih.gov This process allows for the slow crystallization of the MOF structure. Microwave-assisted synthesis offers a more rapid method for producing these materials. researchgate.net The rational design of these MOFs involves selecting specific metal nodes and reaction conditions to achieve a desired topology and functionality. nih.gov The deuteration of the linker provides a unique spectroscopic signature, enabling detailed studies of the MOF's structure and dynamics.

The geometric rigidity and length of the 2,6-naphthalenedicarboxylate linker contribute to the formation of diverse and stable MOF architectures. One notable example is the UiO-66 topology, a highly stable framework built from zirconium clusters and dicarboxylate linkers. researchgate.netrsc.orgnih.gov By substituting the standard terephthalic acid linker with this compound, researchers can create analogous structures with modified properties. researchgate.net Another significant architecture achieved with this linker is the formation of zigzag 2D layers. nih.gov These layered structures can exhibit interesting electronic and mechanical properties. rsc.org

MOFs constructed with this compound often exhibit high porosity and surface area, making them excellent candidates for gas storage and separation. nih.govnih.gov The pore size and chemical environment of the pores can be tuned by the choice of metal and linker. Nitrogen sorption isotherms are commonly used to characterize the porosity of these materials. rsc.orgazom.com For instance, a neodymium-based MOF using the non-deuterated 2,6-naphthalenedicarboxylate linker showed a BET surface area of 149.62 m²/g. rsc.org The deuteration of the linker can subtly influence the framework's interaction with gas molecules, which is a subject of ongoing research.

Table 1: Gas Adsorption Properties of a Neodymium-based MOF with 2,6-Naphthalenedicarboxylate Linker

| Compound | BET Surface Area (m²/g) |

|---|---|

| [Nd(ndc)1.5(DMF)2]·DMF·CH3OH·H2O | 149.62 rsc.org |

| [Nd(ndc)1.5(DMA)0.5(H2O)]·1.5DMA | 78.12 rsc.org |

| [Nd(ndc)1.5(H2O)2]·2DMA | 57.91 rsc.org |

Data for non-deuterated analogue.

The catalytic potential of MOFs is a rapidly growing area of research. acs.org MOFs can act as heterogeneous catalysts with active sites located at the metal nodes, the organic linkers, or encapsulated guest species. youtube.com Nickel-iron-based MOFs utilizing the 2,6-naphthalenedicarboxylate linker have been shown to be efficient electrocatalysts for water splitting, specifically for the oxygen evolution reaction (OER). nih.gov A Ni-NDC MOF grown on nickel foam exhibited a low overpotential of 249 mV at a current density of 10 mA cm⁻² for the OER. researchgate.net The use of a deuterated linker like this compound allows for mechanistic studies of catalytic reactions using techniques like neutron scattering, providing insights into the role of the linker in the catalytic cycle. Defective sites within the MOF structure can also serve as highly active catalytic centers. scimarina.com

Real MOF crystals are not perfect and contain various structural defects, such as missing linkers or missing metal clusters, which can significantly influence their properties. nih.govechemi.com The presence of defects can enhance catalytic activity by creating open metal sites or improve mass transport by increasing pore connectivity. nih.govnih.govacs.org In the well-studied UiO-66 framework, the absence of a linker from the 12-connected zirconium cluster is a common defect. nih.gov The use of this compound as a linker allows for detailed characterization of these defect sites using techniques like solid-state NMR, providing a clearer understanding of their structure and impact on the material's performance. nih.gov

Host-Guest Chemistry and Inclusion Phenomena in MOFs

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked by organic molecules. The non-deuterated form, 2,6-naphthalenedicarboxylic acid (NDC), is a widely used organic linker in the synthesis of MOFs due to its rigidity and ability to form robust, porous structures. chemicalbook.comnih.gov These frameworks can encapsulate "guest" molecules within their pores, leading to applications in gas storage, separation, and catalysis. rsc.orgnih.govnih.gov

The use of this compound as the linker allows for sophisticated studies of these host-guest systems. For instance, neutron scattering techniques can be employed to precisely locate the guest molecules within the MOF's deuterated framework. This is because deuterium (B1214612) has a significantly different neutron scattering cross-section compared to hydrogen, creating a contrast that makes the non-deuterated guest molecules stand out. Such studies are crucial for understanding and optimizing the interactions that govern molecular storage and transport within MOFs.

Research has demonstrated the synthesis of various MOFs using the NDC linker with different metal centers, such as lanthanides (Eu, Gd, La, Nd) and zirconium, creating diverse pore structures and properties. researchgate.netrsc.org The luminescence of lanthanide-based MOFs, for example, can be influenced by guest molecules, making them potential sensors. rsc.org Using the d6-linker would help in elucidating the specific interactions between the guest and the naphthalene (B1677914) unit of the framework that lead to these sensory responses.

Table 1: Examples of MOFs Synthesized with 2,6-Naphthalenedicarboxylate (NDC) Linker

| MOF Name/System | Metal Ion | Key Findings |

|---|---|---|

| SLUG-51 | Europium (Eu) | Exhibits sharp red-orange luminescence, with potential for sensing applications. rsc.org |

| Cobalt-based MOF (CN-R) | Cobalt (Co) | Can be pyrolyzed to form Co3O4, serving as a durable electrode material for supercapacitors. nih.gov |

| Zirconium-NDC (Zr-NDC) | Zirconium (Zr) | Shows promise as a luminescent material for sensing and in OLED devices. researchgate.net |

| Neodymium-based CPs | Neodymium (Nd) | Forms 3D coordination polymers with varied channel structures and gas sorption capabilities. rsc.org |

Polymer Science and High-Performance Materials

In polymer science, isotopic labeling is a cornerstone of research into polymer structure, dynamics, miscibility, and reaction kinetics.

Deuterated 2,6-Naphthalenedicarboxylic Acid as a Monomer for Advanced Polyesters (e.g., Polyethylene (B3416737) Naphthalate-d6, PEN-d6)

2,6-Naphthalenedicarboxylic acid is a key monomer for the production of polyethylene naphthalate (PEN), a high-performance polyester (B1180765) with superior thermal stability, strength, and barrier properties compared to polyethylene terephthalate (B1205515) (PET). wikipedia.orggoogle.com The synthesis involves the esterification and subsequent polycondensation of the dicarboxylic acid or its dimethyl ester with ethylene (B1197577) glycol. google.com

By using this compound in this polymerization process, researchers can synthesize deuterated polyethylene naphthalate (PEN-d6). lgcstandards.comlgcstandards.com This isotopically labeled polymer is an invaluable tool. Techniques like small-angle neutron scattering (SANS) can utilize the contrast between PEN-d6 and non-deuterated polymers to precisely determine chain conformation, domain sizes, and the thermodynamics of mixing in polymer blends.

Decarboxylative Polymerization Mechanisms at Surfaces

On-surface polymerization is a method for creating one- and two-dimensional polymers with a high degree of structural control. Studies have shown that 2,6-naphthalenedicarboxylic acid can undergo a metal-catalyzed decarboxylative polymerization on surfaces like copper. nih.gov The process involves the initial self-assembly of the diacid molecules, followed by dehydrogenation and then decarboxylation at elevated temperatures to form poly-naphthalene chains. nih.govsigmaaldrich.cn

Investigating this mechanism in detail can be challenging. The use of this compound offers a distinct advantage. Vibrational spectroscopies, such as infrared and Raman spectroscopy, are sensitive to isotopic substitution. By monitoring the vibrational modes associated with the C-D bonds on the naphthalene ring and the O-D bonds of the carboxylic acid groups (if D2O is used in synthesis), researchers can track the specific steps of the reaction, such as deprotonation and C-C bond formation, with greater clarity.

Miscibility and Interchain Interactions in Polymer Blends (e.g., PEN-d6/PBT Blends)

Blending PEN with other polymers, such as poly(butylene terephthalate) (PBT), is a strategy to create materials with tailored properties. Studies on PEN/PBT blends have shown that the two polymers are miscible, exhibiting a single glass transition temperature that varies with the blend composition. researchgate.netnycu.edu.tw This miscibility is often influenced by transesterification reactions that occur at the high temperatures used for melt processing. researchgate.net

The study of such blends is significantly enhanced by using deuterated components. In a blend of PEN-d6 and PBT, neutron scattering can be used to distinguish the PEN chains from the PBT chains. This allows for the direct measurement of the radius of gyration of a single polymer chain within the bulk blend, providing profound insights into how the presence of PBT affects the conformation of the PEN chains, and vice versa. This level of detail is critical for validating theoretical models of polymer blend thermodynamics and for understanding the molecular origins of the blend's macroscopic properties.

Investigation of Transesterification Reactions in Polymer Blends

Transesterification is a chemical reaction where the ester groups of two different polyesters are exchanged. In PEN/PBT blends, this reaction leads to the formation of random copolymers at the interface and within the bulk, which in turn affects the blend's miscibility and final properties. researchgate.net The kinetics of this reaction depend on temperature, catalyst residues, and the composition of the blend. researchgate.net

The use of this compound to create PEN-d6 provides a precise method for tracking these exchange reactions. By analyzing the blend using techniques like ¹H and ¹³C NMR spectroscopy or mass spectrometry, scientists can follow the deuterated naphthalene unit. Observing the appearance of signals corresponding to a deuterated naphthalene unit bonded to a butylene glycol segment from PBT provides direct, quantitative evidence of the transesterification reaction. This allows for a detailed kinetic analysis and a deeper understanding of how to control these reactions during processing.

Organic Electronics and Supramolecular Assemblies

The unique electronic properties and rigid structure of the naphthalene core make 2,6-naphthalenedicarboxylic acid a valuable building block for organic electronic materials and self-assembled systems.

Research has shown that 2,6-naphthalenedicarboxylic acid can self-assemble on silver and copper surfaces to form highly ordered one-dimensional supramolecular chains linked by hydrogen bonds. researchgate.net These ordered structures are of interest for creating molecular wires and other nanoscale electronic components. Furthermore, MOFs derived from this linker have been investigated as electrocatalysts for water splitting and as materials for organic light-emitting diodes (OLEDs). researchgate.netnih.gov

In this context, this compound serves as a sophisticated probe. In studies of supramolecular assembly, isotopic labeling can help differentiate between intermolecular and intramolecular vibrations in spectroscopic analyses, clarifying the nature of the hydrogen bonds and van der Waals forces that drive the assembly. For organic electronic devices, deuterium labeling is a well-established method to study degradation pathways. The C-D bond is stronger than the C-H bond, so comparing the operational stability of devices made with deuterated versus non-deuterated materials can reveal whether C-H bond cleavage is a key step in device failure.

Studies on Intermolecular Interactions and Self Assembly

Hydrogen Bonding Networks in 2,6-Naphthalenedicarboxylic-d6 Acid Systems

Hydrogen bonding plays a pivotal role in dictating the supramolecular architecture of carboxylic acids. In the case of 2,6-naphthalenedicarboxylic acid, the two carboxylic acid functional groups are the primary drivers for the formation of extensive hydrogen-bonding networks. These molecules typically form dimers through cyclic hydrogen bonds between their carboxylic acid moieties. researchgate.net These dimers can then further assemble into one-dimensional chains or more complex two-dimensional sheets. researchgate.net

In systems involving this compound, the fundamental hydrogen bonding motifs observed in NDCA are expected to be preserved. However, the substitution of hydrogen with deuterium (B1214612) in the carboxylic acid groups (O-D···O) can lead to a strengthening of the hydrogen bond. This phenomenon, known as the Ubbelohde effect, arises from the lower zero-point energy of the O-D bond compared to the O-H bond, resulting in a shorter and stronger hydrogen bond. Studies on other carboxylic acids have shown that deuteration can lead to a measurable primary deuterium isotope effect on the chemical shift in NMR spectroscopy, providing evidence for altered hydrogen bond strength. nih.gov

Self-Association Behavior in Solution and Solid State

In solution, 2,6-naphthalenedicarboxylic acid exhibits self-association behavior, forming dimers and larger aggregates depending on the solvent and concentration. This process is driven by the formation of intermolecular hydrogen bonds. In the solid state, this self-association leads to the formation of well-ordered crystalline structures. sigmaaldrich.com The crystal structure of NDCA reveals a layered arrangement where molecules are interconnected by hydrogen bonds within the layers, and the layers are held together by π-stacking and other weaker van der Waals forces.

The self-association of this compound is expected to follow similar principles. However, the stronger hydrogen bonds in the deuterated analogue could lead to more stable associates in solution and potentially altered crystal packing in the solid state. This could manifest as differences in solubility, melting point, and other macroscopic properties.

Surface-Confined Self-Assembly of 2,6-Naphthalenedicarboxylic Acid Molecules

The self-assembly of 2,6-naphthalenedicarboxylic acid on various surfaces has been a subject of significant research interest, with scanning tunneling microscopy (STM) being a key technique for visualization at the molecular level. On surfaces like silver and copper, NDCA molecules form highly ordered two-dimensional supramolecular structures. researchgate.netsigmaaldrich.com These assemblies are stabilized by a combination of molecule-substrate interactions and intermolecular hydrogen bonding and π-stacking. researchgate.net

Studies have shown that the deposition of NDCA on a Cu(111) surface leads to the formation of self-assembled structures that can undergo a metal-catalyzed polymerization upon heating. acs.org The initial step involves the formal dehydrogenation of the self-assembled diacids. In the context of this compound, similar surface-confined self-assembly is anticipated. The stronger hydrogen bonds might lead to more robust and ordered assemblies at the surface, which could influence subsequent on-surface reactions.

Influence of Deuteration on Intermolecular Forces and Crystal Packing

Deuteration can have a subtle but measurable impact on intermolecular forces and, consequently, on crystal packing. The primary influence stems from the change in the zero-point energy of covalent bonds involving deuterium.

Key Effects of Deuteration:

| Property | Influence of Deuteration | Rationale |

| Hydrogen Bond Strength | Generally increases | Lower zero-point energy of the O-D bond compared to the O-H bond leads to a shorter, stronger bond (Ubbelohde effect). nih.gov |

| Acidity | Decreases | Deuteration can decrease the acidity of carboxylic acids, as indicated by a positive ΔpK (pKD - pKH). acs.orgacs.orgnih.gov This is attributed to changes in vibrational frequencies upon deprotonation. acs.orgnih.gov |

| Crystal Packing | Can be altered | Changes in hydrogen bond lengths and angles, as well as subtle modifications to other intermolecular interactions, can lead to different polymorphic forms or altered unit cell parameters. |

| Vibrational Frequencies | Lowered for D-containing bonds | The greater mass of deuterium leads to lower vibrational frequencies for C-D and O-D bonds compared to C-H and O-H bonds. |

Studies on other carboxylic acids have demonstrated that deuteration of the carboxylic acid group leads to a more ordered hydrogen-bonded state. aip.orgaip.org For aromatic carboxylic acids, deuteration on the aromatic ring has been shown to have a non-trivial effect on acidity, which is not simply dependent on the distance from the carboxylic acid group. acs.orgacs.orgnih.gov This suggests that the electronic effects of deuteration can be transmitted through the π-system.

In the case of this compound, deuteration of the naphthalene (B1677914) ring is expected to have a minor electronic effect, while deuteration of the carboxylic acid groups will have a more direct impact on the hydrogen bonding. The combination of these effects could lead to a crystal structure that is distinct from its non-deuterated counterpart, potentially influencing its physical properties and material applications.

Mechanistic and Kinetic Studies Involving Deuterated 2,6 Naphthalenedicarboxylic Acid

Investigation of Reaction Pathways Using Isotopic Labeling

Isotopic labeling is a technique that involves replacing one or more atoms in a molecule with their isotope to trace their path through a chemical reaction or metabolic pathway. wikipedia.org In the context of 2,6-naphthalenedicarboxylic-d6 acid, the six deuterium (B1214612) atoms on the naphthalene (B1677914) ring serve as markers. By analyzing the position of these deuterium atoms in the products of a reaction, chemists can deduce the sequence of bond-breaking and bond-forming events, thereby mapping the reaction pathway. wikipedia.org

For instance, in the study of metal-catalyzed reactions, deuterated substrates like this compound can help differentiate between various proposed mechanisms. academie-sciences.fr The distribution of deuterium in the products can provide evidence for or against specific intermediates and transition states. This approach is particularly valuable in complex reaction networks where multiple pathways may be operative.

Kinetic Isotope Effects (KIEs) in Relevant Reactions (e.g., Decarboxylation)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The magnitude of the KIE can provide insight into the transition state of this step.

In the decarboxylation of 2,6-naphthalenedicarboxylic acid, replacing the hydrogen atoms on the aromatic ring with deuterium can lead to a secondary KIE. While these C-H (or C-D) bonds are not directly broken during decarboxylation, the change in their vibrational frequencies upon isotopic substitution can influence the stability of the transition state. Detailed kinetic studies comparing the decarboxylation rates of the deuterated and non-deuterated compounds can reveal information about the geometry and electronic structure of the transition state. chemrxiv.org

For example, a significant KIE in a decarboxylation reaction could suggest a mechanism where the aromatic ring is involved in stabilizing the transition state. Conversely, a KIE close to unity might indicate that the changes at the aromatic ring are minimal during the rate-limiting step. Solvent isotope effects, where the reaction is carried out in a deuterated solvent like D₂O, can also be used to probe the role of the solvent and proton transfer steps in the mechanism. nih.govmdpi.com

Catalytic Oxidation Mechanisms of Precursors to 2,6-Naphthalenedicarboxylic Acid

2,6-Naphthalenedicarboxylic acid is often produced through the catalytic oxidation of precursors like 2,6-diisopropylnaphthalene (B42965) or 2,6-dimethylnaphthalene (B47086). wikipedia.orgresearchgate.net Understanding the mechanism of these oxidation reactions is crucial for optimizing the process and improving yields. Deuterated precursors can be employed to unravel the intricacies of these catalytic cycles.

By selectively deuterating the alkyl side chains of the precursor, researchers can track the fate of these specific hydrogen atoms during the oxidation process. The observation of a KIE upon deuteration of the C-H bonds of the alkyl groups would strongly suggest that the cleavage of this bond is a key step in the reaction mechanism. This information is vital for designing more efficient catalysts that can facilitate this C-H activation step.

Furthermore, isotopic labeling can help to identify the source of oxygen atoms incorporated into the final dicarboxylic acid product by using isotopically labeled oxidants, such as ¹⁸O₂. This, combined with deuterium labeling of the substrate, provides a comprehensive picture of the bond-making and bond-breaking events in the catalytic cycle.

Polymerization Reaction Kinetics and Mechanisms (e.g., Decarboxylative Coupling)

2,6-Naphthalenedicarboxylic acid is a key monomer for the synthesis of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). wikipedia.org One method to form polymers from this monomer is through decarboxylative coupling, where the carboxylic acid groups are removed as carbon dioxide, and the remaining naphthalene units link together. acs.orgnih.govsigmaaldrich.com

For example, a study on the metal-catalyzed decarboxylative polymerization of 2,6-naphthalenedicarboxylic acid on a copper surface revealed a multi-step process involving initial dehydrogenation followed by decarboxylation to form polymeric species. acs.orgnih.gov Using a deuterated analog in such a study could help to further refine the understanding of the transition states involved in both the dehydrogenation and decarboxylation steps.

Deuterium Tracing in Complex Chemical Processes

Beyond the specific examples above, this compound can be used as a tracer in a wide range of complex chemical processes. In materials science, for instance, it can be incorporated into metal-organic frameworks (MOFs). wikipedia.orgresearchgate.net Subsequent analysis of the MOF structure and its interactions with guest molecules can be aided by the presence of the deuterium labels, which can be detected by techniques like solid-state NMR or neutron scattering.

In studies of material degradation or transformation, the release or exchange of deuterium from the labeled 2,6-naphthalenedicarboxylic acid unit can be monitored to understand the stability and reactivity of the material under different conditions. This provides valuable information for designing more robust and long-lasting materials.

The table below summarizes the key applications of this compound in mechanistic and kinetic studies:

| Application Area | Information Gained from Deuteration | Relevant Techniques |

| Reaction Pathway Investigation | Elucidation of bond-forming and bond-breaking sequences. | Mass Spectrometry, NMR Spectroscopy |

| Kinetic Isotope Effect Studies | Insights into transition state structure and rate-determining steps. | Kinetic measurements (e.g., UV-Vis, HPLC), Computational modeling |

| Catalytic Oxidation Mechanisms | Identification of C-H activation steps and oxygen source. | Isotope Ratio Mass Spectrometry, Kinetic analysis |

| Polymerization Kinetics | Determination of rate-limiting steps in polymer formation. | Gel Permeation Chromatography, NMR Spectroscopy |

| Deuterium Tracing | Tracking the fate of the molecule in complex systems. | Solid-state NMR, Neutron Scattering |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Deuterated Naphthalene (B1677914) Derivatives

The synthesis of specifically labeled compounds like 2,6-naphthalenedicarboxylic-d6 acid is a significant area of research. While direct synthesis routes for this exact molecule are not extensively published, general methods for deuterating naphthalene derivatives offer insight into potential strategies. organicchemistrytutor.com

One common approach is through hydrogen-deuterium (H-D) exchange reactions. This can be achieved using deuterated acids or through metal-catalyzed processes. For instance, using a platinum-on-carbon catalyst in the presence of heavy water (D₂O) can facilitate the exchange of hydrogen for deuterium (B1214612) on a naphthalene ring. chemicalbook.com Another strategy involves the use of a Grignard reagent, where a halogenated naphthalene derivative is reacted and then quenched with a deuterium source like deuterated water. organicchemistrytutor.comyoutube.com

The development of novel synthetic routes focuses on achieving high levels of deuterium incorporation with high regioselectivity, ensuring the deuterium atoms are placed at the desired positions on the naphthalene ring. nih.gov Recent advancements in skeletal editing of aromatic compounds could also open new avenues for the synthesis of deuterated naphthalenes. nih.govnih.gov

Table 1: Potential Synthetic Strategies for Deuterated Naphthalene Derivatives

| Method | Description | Advantages | Challenges |

| Acid-Catalyzed H-D Exchange | Involves treating the naphthalene compound with a strong deuterated acid (e.g., D₂SO₄). | Simple procedure. | May lack regioselectivity and require harsh conditions. |

| Metal-Catalyzed Deuteration | Uses a transition metal catalyst (e.g., Pt, Pd) with a deuterium source like D₂ gas or D₂O. chemicalbook.com | Can offer higher efficiency and milder conditions. | Catalyst cost and potential for side reactions. |

| Grignard Reagent Quench | A halogenated naphthalene is converted to a Grignard reagent and then reacted with D₂O. organicchemistrytutor.comyoutube.com | Provides high regioselectivity for deuterium placement. | Requires a multi-step synthesis to introduce the halogen. |

| Skeletal Editing | Advanced methods that transmute atoms within an aromatic skeleton to build the desired structure. nih.govnih.gov | Offers novel pathways to complex substituted naphthalenes. | Methodologies are still in development and can be complex. |

Advanced Characterization of Isotopic Distribution and Purity in Complex Products

Ensuring the isotopic purity and confirming the precise location of deuterium atoms is critical for the application of this compound. rsc.org Advanced analytical techniques are employed for this characterization.

High-resolution mass spectrometry (HRMS) is a primary tool used to confirm the mass shift corresponding to the number of deuterium atoms incorporated. It can distinguish between different isotopologues (molecules that differ only in their isotopic composition), allowing for the calculation of isotopic enrichment. nih.govresearchgate.netccspublishing.org.cn

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ¹H NMR can confirm the absence of protons at the deuterated positions, while ²H NMR directly detects the deuterium signals, confirming their location on the molecule. rsc.org The combination of both HRMS and NMR provides a comprehensive evaluation of the isotopic purity and structural integrity of the labeled compound. rsc.org

Table 2: Comparison of Analytical Techniques for Isotopic Purity

| Technique | Information Provided | Strengths | Limitations |

| High-Resolution Mass Spectrometry (HRMS) | Provides mass-to-charge ratio, confirming overall deuterium incorporation and isotopic distribution. nih.gov | High sensitivity, low sample consumption, rapid analysis. nih.govresearchgate.net | Does not directly provide the specific location of the deuterium atoms. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structural integrity and the exact position of deuterium atoms on the molecule. rsc.org | Provides unambiguous positional information. | Lower sensitivity compared to MS, requires larger sample amounts. |

Expansion of this compound Applications in Emerging Technologies

The unique properties of deuterated compounds are leading to their exploration in various emerging technologies. researchgate.netspringerprofessional.de For this compound, its role as a monomer for the high-performance polymer PEN opens up intriguing possibilities.

In materials science, incorporating deuterated monomers into polymers can subtly alter their properties. The stronger carbon-deuterium bond can lead to enhanced thermal and photo-stability. This could be beneficial in applications where materials are exposed to harsh conditions, such as in electronics or aerospace. For example, deuterium has been shown to extend the life of fiber-optic cables and improve the lifecycle of semiconductors. isowater.comirisotope.com

Furthermore, this compound can be used as a tracer to study the polymerization process of PEN. By monitoring the incorporation of the deuterated monomer, researchers can gain insights into reaction kinetics and polymer structure. It could also be invaluable in studying the degradation of PEN-based materials, helping to understand their environmental fate and develop more effective recycling strategies.

Theoretical Advancements in Modeling Deuterium Effects in Chemical Systems

Computational chemistry and theoretical modeling play a crucial role in understanding the impact of deuterium substitution. The primary phenomenon studied is the kinetic isotope effect (KIE), where the heavier mass of deuterium leads to a slower reaction rate when a carbon-deuterium bond is broken compared to a carbon-hydrogen bond. youtube.com

Advanced theoretical models, such as density functional theory (DFT), can predict the magnitude of the KIE for various reactions. acs.org This allows researchers to model the behavior of this compound in complex systems, such as during polymerization or degradation, without the need for extensive experimentation. These models can also simulate vibrational frequencies, which are altered by deuteration and can be correlated with experimental spectroscopic data. rsc.org

Recent models also explore how deuterium substitution affects non-covalent interactions and quantum tunneling, which can influence the bulk properties of materials. rsc.orgaanda.org

Integration of this compound in Multidisciplinary Research Areas

The application of stable isotope labeling is inherently multidisciplinary, bridging chemistry, biology, and environmental science. creative-proteomics.com this compound is well-positioned to contribute to several interdisciplinary research fields.

Environmental Science: As the use of PEN plastics grows, so does the concern about their environmental impact. This compound can be used as a stable isotope tracer to study the fate and transport of PEN degradation products in soil and water systems. This provides an unambiguous way to track these molecules in complex environmental matrices.

Biomedical and Metabolomics Research: While PEN is generally considered inert, understanding the potential for leaching of its monomer, 2,6-NDA, from food packaging or medical devices is important. The deuterated analog can be used in metabolomics studies to trace the absorption, distribution, metabolism, and excretion (ADME) of ingested or absorbed 2,6-NDA with high precision and sensitivity. creative-proteomics.comnih.gov

Astrochemistry and Planetary Science: Isotopic ratios, including D/H ratios, are fundamental in understanding the origins of organic molecules found in meteorites and other celestial bodies. medium.com While not a direct application of the synthesized compound, the study of deuterated aromatic molecules contributes to the foundational knowledge used in this field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.